Copper(II)chloridehydroxide
Description
Historical Context and Evolution of Research on Basic Copper(II) Halides
The study of basic copper(II) halides, particularly the chloride hydroxides, is deeply rooted in mineralogy. The first of these polymorphs to be described was atacamite, named in 1802 by Dmitri de Gallitzin after its discovery in the Atacama Desert of Chile. mindat.orgwikipedia.org This was followed by the description of botallackite in 1865, named for its type locality at the Botallack Mine in Cornwall, England. wikipedia.org Paratacamite was later named in 1906 by G.F.H. Smith and G.T. Prior for its association with atacamite. mindat.org The most recently identified polymorph is clinoatacamite, which was found and identified in Chuquicamata, Chile, in 1996, and named in allusion to its monoclinic morphology and relationship to atacamite. wikipedia.orgmindat.org
Early research focused on the identification and characterization of these minerals as they were discovered in various copper deposits worldwide. mindat.orgwikipedia.orgmindat.orgmindat.org They are common secondary minerals in areas of copper mineralization and are frequently found as corrosion products on copper-bearing metals. wikipedia.org The evolution of research has been marked by advancements in analytical techniques, such as X-ray diffraction, which have enabled the distinction between these closely related minerals and a deeper understanding of their crystal structures. geoscienceworld.org Initially, some confusion existed in distinguishing between the polymorphs, with clinoatacamite often being misidentified as paratacamite in conservation literature. wikipedia.org Furthermore, a substance referred to as "anarakite" was later determined to be zincian paratacamite, highlighting the role of other cations in stabilizing certain structures. geoscienceworld.org
Significance of Copper(II) Chloride Hydroxide (B78521) in Inorganic and Materials Chemistry
The significance of Copper(II) chloride hydroxide in inorganic and materials chemistry stems from its diverse natural occurrences and its intriguing structural and physical properties. As a corrosion product, its formation on ancient bronze and copper artifacts provides valuable insights into long-term material degradation processes. wikipedia.org For instance, it was identified on an Egyptian statue of Bastet and in the patina of the Statue of Liberty. wikipedia.orgwikipedia.org
In the realm of materials science, the polymorphs of Cu₂(OH)₃Cl have attracted considerable attention for their magnetic properties. rruff.info The arrangement of copper ions in their crystal lattices, particularly in structures like atacamite with its "sawtooth chains," leads to magnetic frustration. materialdistrict.com This phenomenon, where competing magnetic interactions prevent a simple ordered magnetic state, makes these compounds model systems for studying quantum spin liquids. researchgate.net Recent research has also uncovered a strong magnetocaloric effect in atacamite, suggesting potential applications in new, energy-efficient cooling technologies. materialdistrict.com
The compound also has historical and current applications as a pigment. Its various green hues have been found in sculptures, manuscripts, and frescoes across Eurasia. wikipedia.org
Overview of Current Research Trajectories and Academic Importance
Current research on Copper(II) chloride hydroxide is largely focused on its fascinating magnetic properties and the potential for creating novel materials. Scientists are actively investigating the quantum spin liquid behavior of these compounds, which could have implications for the development of quantum computing and data storage technologies. rruff.inforesearchgate.net The discovery of the strong magnetocaloric effect in atacamite has opened a new avenue of research into sustainable cooling systems. materialdistrict.com While atacamite itself may not be suitable for mass production, it serves as a model for designing synthetic materials with similar or enhanced properties. materialdistrict.com
The synthesis of the different polymorphs under controlled laboratory conditions remains a key area of study. Understanding the factors that favor the formation of one polymorph over another (e.g., temperature, pH, presence of other ions) is crucial for both fundamental research and potential applications. geoscienceworld.orgrruff.info For example, it is believed that the presence of zinc is necessary to stabilize the paratacamite structure at ambient temperatures. rruff.info The academic importance of Copper(II) chloride hydroxide lies in its role as a versatile platform for exploring fundamental concepts in solid-state chemistry, mineralogy, and condensed matter physics.
Data Tables
Table 1: Polymorphs of Copper(II) Chloride Hydroxide
| Polymorph | Crystal System | Discovery Year | Type Locality |
| Atacamite | Orthorhombic | 1802 | Atacama Desert, Chile mindat.orgwikipedia.org |
| Botallackite | Monoclinic | 1865 | Botallack Mine, Cornwall, England wikipedia.org |
| Paratacamite | Trigonal | 1906 | Generosa & Herminia Mines, Chile mindat.org |
| Clinoatacamite | Monoclinic | 1996 | Chuquicamata Mine, Chile wikipedia.orgmindat.org |
Table 2: Crystallographic Data of Copper(II) Chloride Hydroxide Polymorphs
| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Atacamite | Pnma | 6.030(2) | 6.865(2) | 9.120(2) | 90 |
| Botallackite | P2₁/m | 5.717 | 6.126 | 5.636 | 93.07 |
| Paratacamite | R3 | 13.654(5) | 13.654(5) | 14.041(6) | 120 |
| Clinoatacamite | P2₁/n | 6.157(2) | 6.814(3) | 9.105(5) | 99.65(4) |
Table 3: Physical Properties of Copper(II) Chloride Hydroxide Polymorphs
| Polymorph | Color | Luster | Hardness (Mohs) | Specific Gravity |
| Atacamite | Bright to dark green | Adamantine, Vitreous | 3-3.5 | 3.75 - 3.77 |
| Botallackite | Mountain-green to bluish-green | Vitreous | 3 | 3.6 |
| Paratacamite | Green to greenish-black | Vitreous | 3 | 3.72 - 3.74 |
| Clinoatacamite | Green to dark greenish-black | Adamantine, Vitreous | 3 | 3.77 (Calculated) |
Structure
2D Structure
Properties
Molecular Formula |
ClCuHO |
|---|---|
Molecular Weight |
116.00 g/mol |
IUPAC Name |
copper;chloride;hydroxide |
InChI |
InChI=1S/ClH.Cu.H2O/h1H;;1H2/q;+2;/p-2 |
InChI Key |
VQSXKKXMSXGLBZ-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[Cl-].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Controlled Crystallization of Copper Ii Chloride Hydroxide Polymorphs
Direct Precipitation Techniques for Copper(II) Chloride Hydroxide (B78521) Formation
Direct precipitation is a common laboratory and industrial method for synthesizing copper(II) chloride hydroxide. This approach typically involves the neutralization of an acidic copper(II) chloride solution with a base, leading to the precipitation of the insoluble product. sciencemadness.org The reaction can be represented by the addition of a base like sodium hydroxide (NaOH) to a copper(II) chloride (CuCl₂) solution. brainly.comresearchgate.net
The selection of a specific polymorph and the characteristics of the resulting crystalline solid are highly sensitive to the reaction parameters. researchgate.net The concentration of reactants, pH of the solution, and temperature are critical variables that must be optimized to achieve the desired outcome. rruff.infofrontiersin.org
The final pH of the solution is a determining factor in the precipitation process. The formation of copper(II) chloride hydroxide occurs through the partial hydrolysis of copper(II) ions as the pH is raised. wikipedia.org Studies have shown that the relative rates of nucleation and growth for different polymorphs are sensitive to temperature and pH. rruff.info For instance, an increase in the temperature of a copper(II) chloride solution tends to favor the formation of paratacamite at the expense of atacamite. rruff.info Similarly, the concentration of the initial copper(II) salt has a profound impact; paratacamite tends to form when the CuCl₂ concentration is low, while atacamite formation is favored at higher concentrations. rruff.info
| Parameter | Condition | Favored Polymorph | Reference |
|---|---|---|---|
| CuCl₂ Concentration | Low | Paratacamite | rruff.info |
| High | Atacamite | rruff.info | |
| Temperature | Lower | Atacamite | rruff.info |
| Higher | Paratacamite | rruff.info | |
| NaCl Concentration (in CuCl₂ solution) | Low | Atacamite | rruff.info |
| High | Paratacamite | rruff.info |
The underlying mechanism for this selectivity appears to be related to the presence of specific copper-chloro complexes in the solution. rruff.info It has been proposed that the nucleation of atacamite is specifically favored by the presence of the CuCl⁺ complex ion. rruff.info In solutions with low CuCl₂ concentrations, this complex is less prevalent, leading to the formation of the more symmetrical paratacamite lattice. rruff.info Conversely, at higher CuCl₂ concentrations, the increased presence of the CuCl⁺ complex promotes the nucleation and growth of atacamite. rruff.info The use of different starting materials, such as the replacement of basic copper carbonate (malachite) with chloride ions, also results in polymorph formation that is dependent on CuCl₂ and NaCl concentrations. rruff.info
Hydrolytic Synthesis Routes for Dicopper Chloride Trihydroxide
Hydrolytic methods provide an alternative pathway for the synthesis of dicopper chloride trihydroxide. A significant industrial-scale process involves the air oxidation of a copper(I) chloride (CuCl) solution in brine. wikipedia.org In this method, a CuCl₂ solution is first reduced by contact with copper metal to form CuCl. wikipedia.org The resulting CuCl solution is then heated, typically to between 60–90 °C, and aerated. wikipedia.org This triggers an oxidation and hydrolysis reaction that precipitates fine particles of Cu₂(OH)₃Cl, which are suitable for use as an agricultural fungicide. wikipedia.org
Another hydrolytic approach involves the controlled, partial hydrolysis of an aqueous copper(II) chloride solution. wikipedia.org This can be achieved by carefully adding a base or by methods that induce a gradual increase in pH, such as the forced hydrolysis of urea (B33335) in the solution. wikipedia.orgrsc.org
Green Synthesis Approaches and Environmentally Benign Preparations
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for producing copper compounds. While the use of plant extracts for the green synthesis of copper oxide nanoparticles is documented, specific applications for copper(II) chloride hydroxide are less detailed. researchgate.net However, several aspects of existing synthesis routes can be considered environmentally advantageous.
A key principle of green chemistry is the use of waste materials as feedstocks. Some preparation methods for copper(II) chloride hydroxide can utilize industrial waste streams, such as acidic waste solutions from circuit board manufacturing that contain copper ions. google.com This approach not only provides a low-cost raw material but also helps in the remediation of industrial effluent. google.com
Furthermore, process efficiency and waste reduction are central to green synthesis. The industrial hydrolytic process, for instance, incorporates the recycling of the mother liquor, which contains unreacted CuCl₂ and NaCl, back into the process, minimizing waste. wikipedia.org The use of certain complexing agents, such as citrate (B86180) ions, has also been proposed to improve reaction efficiency and lower production costs. google.com These citrate ions can also chelate with other heavy metal ion impurities, facilitating their removal from the final product and the wastewater stream. google.com
Controlled Synthesis and Interconversion of Atacamite, Paratacamite, and Botallackite
Copper(II) chloride hydroxide naturally occurs as four main polymorphs: the orthorhombic atacamite, the rhombohedral paratacamite, and the monoclinic botallackite and clinoatacamite. wikipedia.org Botallackite is recognized as the least stable of these forms. museum.wales The controlled synthesis of a single, pure polymorph requires stringent control over the reaction conditions. researchgate.net
The selective formation of a specific polymorph is governed by kinetics and thermodynamics, with different conditions favoring the nucleation and growth of different crystal structures. rruff.info As discussed, factors like reactant concentration and the presence of specific complex ions (e.g., CuCl⁺) can direct the synthesis towards either atacamite or paratacamite. rruff.info High chloride concentrations have been noted to favor the synthesis of high-purity botallackite. researchgate.net
The interconversion between these polymorphs often follows Ostwald's rule of stages, where less stable forms crystallize first and subsequently transform into more stable ones. researchgate.net Research indicates that botallackite is frequently the initial polymorph to crystallize under a wide range of conditions. researchgate.net It acts as a key, metastable intermediate that then recrystallizes into the more stable atacamite or paratacamite, depending on the precise nature of the reaction medium. researchgate.net
Further studies have refined this sequence into an Ostwald cascade of phases. The generally accepted transformation pathway proceeds from the least stable to the most stable polymorph: botallackite → atacamite → clinoatacamite. researchgate.netresearchgate.net Clinoatacamite is considered the thermodynamically most stable phase and the end member of this sequence at ambient temperatures. researchgate.netrruff.info The transformation between these phases is reconstructive, involving the breaking and forming of chemical bonds as the crystal lattice rearranges. researchgate.net
Recrystallization Processes and Thermodynamic Considerations
Copper(II) chloride hydroxide, with the chemical formula Cu₂(OH)₃Cl, is a compound known for its existence in several polymorphic forms, each with a distinct crystal structure and stability. The primary polymorphs are atacamite (orthorhombic), clinoatacamite (monoclinic), paratacamite (rhombohedral), and the metastable botallackite (monoclinic). rruff.infoarizona.edumuseum.wales The transformation between these polymorphs is governed by thermodynamic principles and kinetic factors, often following Ostwald's rule of stages, which posits that a system proceeds from a less stable state to a more stable one through a sequence of intermediates.
The recrystallization sequence for Cu₂(OH)₃Cl polymorphs typically proceeds from the most unstable to the most stable phase. researchgate.net Botallackite is generally considered the most unstable and is often the first to form under certain conditions, subsequently transforming into other polymorphs. researchgate.netarizona.edu The sequence of degradation and recrystallization often follows the path: botallackite → atacamite → paratacamite → clinoatacamite. researchgate.net The presence of atacamite can indicate that the degradation sequence has recently begun, while the presence of clinoatacamite suggests the transformation is nearing completion. researchgate.net
Thermodynamic stability is a crucial factor driving these transformations. Clinoatacamite is regarded as the most thermodynamically stable phase and the end member of the Ostwald sequence for Cu₂(OH)₃Cl compounds at ambient temperatures. researchgate.net In contrast, atacamite may be more stable at room temperature under specific conditions, while paratacamite appears to be the stable phase at temperatures of 100°C and higher. rruff.info The Gibbs Free Energy of formation for clinoatacamite has been reported, underscoring its position as the thermodynamic end-product. researchgate.net
The specific polymorph that crystallizes or recrystallizes from a solution is highly sensitive to the prevailing chemical conditions. Factors such as the concentration of copper(II) chloride (CuCl₂) or Cu²⁺ ions in the solution play a significant role. rruff.infoarizona.edu For instance, metastable botallackite has been observed to recrystallize into paratacamite at low concentrations of aqueous Cu²⁺, whereas it transforms into atacamite at intermediate concentrations. arizona.edu Further studies have shown that paratacamite is the predominant form when the CuCl₂ concentration is low, while atacamite formation is favored at higher concentrations. rruff.info
Table 1: Thermodynamic Stability and Recrystallization Sequence of Cu₂(OH)₃Cl Polymorphs
| Polymorph | Crystal System | Relative Thermodynamic Stability | Recrystallization Pathway |
| Botallackite | Monoclinic | Least Stable | Often the initial precipitate, transforms into atacamite or paratacamite. researchgate.netarizona.edu |
| Atacamite | Orthorhombic | Intermediate | Forms from botallackite, can transform to more stable forms. Its formation is favored at higher CuCl₂ concentrations. rruff.infoarizona.edu |
| Paratacamite | Rhombohedral | More Stable | Forms from less stable polymorphs, favored at low CuCl₂ concentrations and higher temperatures. rruff.infoarizona.edu |
| Clinoatacamite | Monoclinic | Most Stable | Considered the thermodynamic end-product of the recrystallization sequence. researchgate.net |
Role of Precursor Compounds in Copper(II) Chloride Hydroxide Synthesis
The choice of precursor compounds is a critical determinant in the synthesis of copper(II) chloride hydroxide, influencing the reaction pathway, purity, and the specific polymorph obtained. The anion associated with the copper precursor can affect the kinetics and the nature of the intermediate species formed in solution. Copper(II) nitrate (B79036) and copper(II) acetate (B1210297) are common precursors used in these synthetic routes.
When copper(II) nitrate (Cu(NO₃)₂) is used as the copper source, the synthesis of copper(II) chloride hydroxide can be achieved by the controlled addition of a hydroxide source in the presence of chloride ions. Research indicates that copper(II) hydroxide (Cu(OH)₂) often acts as a transient intermediate in this process. researchgate.net Initially, as a base like sodium hydroxide (NaOH) is added to a solution containing aqueous Cu²⁺ and Cl⁻ ions, an amorphous Cu(OH)₂ precipitate may form. researchgate.netquora.com Upon aging or with further addition of the hydroxide, this intermediate reacts and incorporates chloride ions to crystallize as the more stable copper(II) chloride hydroxide. researchgate.net Similarly, copper(II) hydroxide nitrate can be precipitated when hydroxide is added to a copper nitrate solution. researchgate.net This highlights the role of the precursor in providing the necessary copper ions that subsequently react with hydroxide and chloride ions to form the final product.
The use of copper(II) acetate (Cu(CH₃COO)₂) as a precursor also provides a viable route to layered copper hydroxide salts. The synthesis of copper hydroxide acetate can be accomplished by titrating a copper acetate solution with a dilute base. researchgate.net To synthesize copper(II) chloride hydroxide from an acetate precursor, a similar principle applies, where the acetate is the source of Cu²⁺ ions, which then react with hydroxide and an external source of chloride ions. The reactivity of the copper precursor is a key factor; the order of reactivity for different precursors in forming copper-based nanocrystals has been suggested as Cu(NO₃)₂ > Cu(CH₃COO)₂ > CuCl₂. researchgate.net This implies that the nitrate precursor may lead to faster reaction kinetics compared to the acetate precursor under similar conditions. The nature of the anion (nitrate vs. acetate) can influence the complex species present in the solution, thereby affecting the nucleation and growth of the final copper(II) chloride hydroxide crystals. researchgate.netchalcogen.ro
Table 2: Influence of Precursors on Copper(II) Chloride Hydroxide Synthesis
| Precursor Compound | Formula | Role in Synthesis | Key Intermediates/Reaction Pathway |
| Copper(II) nitrate | Cu(NO₃)₂ | Provides Cu²⁺ ions for reaction with hydroxide and chloride. | Often proceeds through a transient copper(II) hydroxide intermediate. researchgate.net |
| Copper(II) acetate | Cu(CH₃COO)₂ | Serves as a source of Cu²⁺ ions. | Forms layered copper hydroxide salts; reaction kinetics may differ from nitrate precursors. researchgate.netresearchgate.net |
Advanced Structural Elucidation and Crystallography of Copper Ii Chloride Hydroxide
Single-Crystal X-ray Diffraction Analyses for Atomic Arrangement Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been crucial in characterizing the distinct crystal structures of the Cu₂(OH)₃Cl polymorphs, revealing the specific coordinates of each atom and defining the bonding and geometry within their unit cells.
Refinement of Crystallographic Parameters and Space Group Identification
Through meticulous SC-XRD studies, the crystallographic parameters for the polymorphs of copper(II) chloride hydroxide (B78521) have been accurately refined. Each polymorph belongs to a different crystal system and space group, which mathematically describes the symmetry of the structure.
Atacamite crystallizes in the orthorhombic system with the space group Pnma. researchgate.net
Botallackite possesses a monoclinic crystal structure, assigned to the space group P2₁/m. mindat.org
Clinoatacamite , as its name suggests, is also monoclinic, with the space group P2₁/n. researchgate.netmindat.org
Paratacamite is characterized by a trigonal (rhombohedral) crystal system and the space group R. webmineral.com It is important to note that the paratacamite structure is often stabilized by the partial substitution of copper with other cations like zinc. mindat.org
The refined lattice parameters for these polymorphs, which define the size and shape of the unit cell, are summarized in the table below.
| Mineral | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Atacamite | Orthorhombic | Pnma | 6.03 | 9.12 | 6.865 | 90 | 90 | 90 |
| Botallackite | Monoclinic | P2₁/m | 5.717 | 6.126 | 5.636 | 90 | 93.07 | 90 |
| Clinoatacamite | Monoclinic | P2₁/n | 6.157 | 6.814 | 9.105 | 90 | 99.65 | 90 |
| Paratacamite | Trigonal | R | 13.654 | 13.654 | 14.041 | 90 | 90 | 120 |
Table 1: Crystallographic parameters for the polymorphs of Copper(II) Chloride Hydroxide. Data sourced from multiple crystallographic studies. researchgate.netmindat.orgmindat.orgwebmineral.com
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallite Size Determination
Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the determination of various material properties, including crystallite size. webmineral.com Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" that allows for its identification when compared to reference patterns in databases. ucl.ac.uk
For the polymorphs of Cu₂(OH)₃Cl, PXRD is essential for distinguishing between them, as they can be visually similar. researchgate.net The diffraction pattern consists of a series of peaks at specific diffraction angles (2θ), which correspond to the interplanar spacings (d-values) within the crystal lattice, as described by Bragg's Law. The relative intensities of these peaks are also characteristic of the specific polymorph.
For example, the strongest diffraction lines for clinoatacamite provide a clear method for its identification. researchgate.net
| d-spacing (Å) | Relative Intensity (%) | (hkl) Miller Indices |
| 5.47 | 100 | (101), (011) |
| 2.887 | 40 | (121), (103) |
| 2.767 | 60 | (211) |
| 2.742 | 70 | (013), (202) |
| 2.266 | 60 | (220) |
| 2.243 | 50 | (004) |
| 1.704 | 50 | (224), (040) |
Table 2: Representative Powder X-ray Diffraction data for Clinoatacamite. The d-spacing, relative intensity, and corresponding Miller indices (hkl) are shown. researchgate.net
Furthermore, the width of the diffraction peaks in a PXRD pattern is inversely related to the size of the coherent diffracting domains, known as crystallites. By analyzing the peak broadening, typically using the Scherrer equation, the average crystallite size of the copper(II) chloride hydroxide sample can be estimated. This is particularly useful in studying the formation and growth of these mineral phases.
Elucidation of Coordination Environments and Geometries within Basic Copper(II) Chloride Structures
The crystal structures of copper(II) chloride hydroxide polymorphs are built from copper-centered coordination polyhedra. The Cu²⁺ ion, with its d⁹ electron configuration, typically exhibits a preference for distorted octahedral or square pyramidal coordination geometries. libretexts.org
Analysis of Pentacoordinated and Other Coordination Polyhedra
In the various polymorphs of Cu₂(OH)₃Cl, copper atoms are coordinated by hydroxide (OH⁻) and chloride (Cl⁻) ions, forming distinct polyhedra.
In atacamite , there are two crystallographically independent copper atoms. One is coordinated to four hydroxide groups and two chlorine atoms [Cu(OH)₄Cl₂], while the other is coordinated to five hydroxide groups and one chlorine atom [Cu(OH)₅Cl]. Both environments result in distorted octahedra. rruff.info
Botallackite also features two types of copper coordination geometries: a [Cu(OH)₄Cl₂] octahedron and a pentacoordinated [Cu(OH)₅Cl] environment, which can be described as a distorted square pyramid. arizona.edu
The structure of clinoatacamite is described as consisting of layers of edge-sharing [Cu(OH)₄Cl₂] octahedra, which are linked by individual [Cu(OH)₆] octahedra. arizona.edu
These different coordination environments and their linkages are the fundamental reason for the existence of these distinct polymorphic forms.
Structural Distortions (e.g., Jahn-Teller Effect in Cu(II) Systems)
The coordination polyhedra in copper(II) compounds are rarely perfectly symmetrical. The d⁹ electronic configuration of the Cu²⁺ ion in an octahedral environment leads to a degenerate electronic ground state, which is unstable. This instability is resolved through a geometric distortion known as the Jahn-Teller effect. libretexts.orgrsc.org
For instance, in the [Cu(OH)₄Cl₂] octahedra found in botallackite, the copper atom is bonded to four equatorial hydroxide ions and two axial chlorine atoms. The Cu-Cl bonds are elongated compared to the Cu-OH bonds, a classic example of Jahn-Teller distortion.
| Polymorph | Coordination Polyhedron | Bond Type | Bond Length (Å) |
| Botallackite | [Cu(OH)₄Cl₂] | Cu-OH (equatorial) | ~1.920 - 2.001 |
| Cu-Cl (axial) | ~2.789 | ||
| [Cu(OH)₅Cl] | Cu-OH (equatorial) | ~1.995 - 1.998 | |
| Cu-OH (axial) | ~2.367 | ||
| Cu-Cl (axial) | ~2.732 | ||
| Clinoatacamite | [Cu(OH)₄Cl₂] | Cu-OH (equatorial) | ~1.956 - 2.028 |
| Cu-Cl (axial) | ~2.753 - 2.759 | ||
| [Cu(OH)₆] | Cu-OH | ~1.952 - 2.378 |
Table 3: Representative bond lengths in the coordination polyhedra of Botallackite and Clinoatacamite, illustrating the Jahn-Teller distortion. Note the significant difference between the shorter equatorial and longer axial bond lengths. arizona.eduarizona.edu
Characterization of Supramolecular Architectures and Intermolecular Interactions
A key feature of these structures is their layered nature. For example, the crystal structure of botallackite consists of sheets of edge-sharing copper-centered octahedra parallel to the {100} plane. arizona.edu Similarly, clinoatacamite is composed of layers of Jahn-Teller-distorted [Cu(OH)₄Cl₂] octahedra. arizona.edu
Hydrogen Bonding Networks and Their Structural Implications
Hydrogen bonding plays a pivotal role in the crystal structures of copper(II) chloride hydroxide polymorphs, influencing their stability, cleavage, and other physical properties. These bonds primarily occur between the hydrogen atoms of the hydroxyl (OH) groups and the electronegative chlorine and oxygen atoms within the crystal lattice.
In botallackite , the structure is characterized by sheets of edge-sharing copper octahedra. These sheets are held together by hydrogen bonds that form between the hydroxyl oxygens of one sheet and the chlorine atoms in the adjacent sheets. arizona.edu This network of O–H∙∙∙Cl hydrogen bonds is crucial for the cohesion of the layers and accounts for the perfect {100} cleavage and the typical platy habit of this mineral. arizona.educambridge.org Each chlorine atom is involved in what can be described as trimeric hydrogen bonds. rruff.info
Clinoatacamite also features a layered structure composed of edge-sharing, Jahn-Teller-distorted [Cu(OH)₄Cl₂] octahedra. arizona.edu In this polymorph, each chlorine atom is hydrogen-bonded to all three oxygen atoms, with O-H∙∙∙Cl bond distances ranging from 3.0 to 3.09 Å. arizona.edu These hydrogen bonds link the layers, which are further connected by isolated [Cu(OH)₆] octahedra. arizona.edu
Paratacamite shares a similar layered topology and composition with clinoatacamite. The key distinction lies in the arrangement of the interlayer [Cu(OH)₆] octahedra. arizona.edu The average O∙∙∙Cl hydrogen bond distance in paratacamite is approximately 3.07 Å. arizona.edu
While detailed descriptions of the hydrogen bonding network in atacamite are less explicitly detailed in readily available literature, its structural similarity to clinoatacamite, with layers of octahedra of compositions [Cu(OH)₄Cl₂] and [Cu(OH)₅Cl], suggests a complex hydrogen-bonding scheme is also present to ensure structural stability. arizona.edu
Interactive Data Table: Hydrogen Bond Parameters in Copper(II) Chloride Hydroxide Polymorphs
| Polymorph | Donor | Acceptor | Distance (Å) | Structural Implication |
| Botallackite | O-H | Cl | ~3.21 (average) | Links adjacent octahedral sheets, responsible for perfect {100} cleavage. arizona.eduarizona.edu |
| Clinoatacamite | O-H | Cl | 3.00 - 3.09 | Each Cl is bonded to three O atoms, linking octahedral layers. arizona.edu |
| Paratacamite | O-H | Cl | ~3.07 (average) | Similar to clinoatacamite, contributes to layer cohesion. arizona.edu |
Comparative Structural Studies of Copper(II) Chloride Hydroxide Polymorphs
Comparative studies of the four main polymorphs of Cu₂(OH)₃Cl—atacamite, botallackite, clinoatacamite, and paratacamite—reveal significant differences in their crystal structures, primarily in the arrangement and connectivity of the copper-centered polyhedra. chemistrylearner.com
Atacamite possesses an orthorhombic crystal system. arizona.edu Its structure consists of a three-dimensional framework of distorted [Cu(OH)₄Cl₂] and [Cu(OH)₅Cl] octahedra.
Botallackite , in contrast, has a monoclinic crystal structure characterized by a layered arrangement. arizona.edu The structure is composed of sheets of edge-sharing [Cu(OH)₄Cl₂] and [Cu(OH)₅Cl] octahedra. researchgate.net These sheets are then linked together solely by hydrogen bonds. arizona.edu This layered nature explains its distinct physical properties, such as perfect cleavage along the {100} plane. arizona.educambridge.org
Clinoatacamite , another monoclinic polymorph, is considered the most stable of the four. researchgate.net Its structure is composed of layers of partially occupied, edge-sharing, and Jahn-Teller-distorted [Cu(OH)₄Cl₂] octahedra. These layers are interconnected by individual, slightly distorted [Cu(OH)₆] octahedra. arizona.edu
Paratacamite , which has a rhombohedral crystal system, is structurally very similar to clinoatacamite. arizona.edu It features the same layered topology and composition. The primary difference between clinoatacamite and paratacamite lies in the stacking of the layers and the nature of the interlayer copper species. arizona.edu
The Jahn-Teller effect, which describes the geometrical distortion of non-linear molecules in certain situations, is a prominent feature in the coordination polyhedra of all these polymorphs, leading to the observed distortions in the Cu-O and Cu-Cl bond lengths. arizona.eduarizona.edu
Interactive Data Table: Crystallographic Data of Copper(II) Chloride Hydroxide Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Atacamite | Orthorhombic | Pnma | 6.028 | 9.152 | 6.855 | 90 |
| Botallackite | Monoclinic | P2₁/m | 5.717 | 6.126 | 5.636 | 93.07 |
| Clinoatacamite | Monoclinic | P2₁/n | 6.144 | 6.805 | 9.112 | 99.88 |
| Paratacamite | Rhombohedral | R-3 | 13.66 | 13.66 | 14.04 | 90 |
Thermal Decomposition Mechanisms and Kinetic Studies of Copper Ii Chloride Hydroxide
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior Profiling
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in profiling the thermal behavior of copper(II) chloride hydroxide (B78521). TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, revealing endothermic and exothermic events.
Studies on the thermal analysis of copper(II) chloride hydroxide (specifically the polymorph atacamite) show a distinct, multi-stage decomposition process under an inert atmosphere. cdnsciencepub.comresearchgate.net The initial and most significant mass loss event corresponds to dehydroxylation, where the hydroxide groups are removed as water vapor. cdnsciencepub.com This is followed by subsequent steps involving the decomposition of the intermediate anhydrous copper(II) chloride. cdnsciencepub.com
The TGA curve for Cu₂(OH)₃Cl typically shows a primary mass loss beginning around 250 °C, attributed to the dehydroxylation process. cdnsciencepub.comresearchgate.net This initial step involves the loss of water molecules, leading to the formation of anhydrous copper(II) chloride (CuCl₂). cdnsciencepub.com Subsequent mass losses at higher temperatures are associated with the decomposition of CuCl₂. cdnsciencepub.com DTA curves complement this data by showing endothermic peaks corresponding to these decomposition events. cdnsciencepub.com For example, endotherms are observed for the dehydroxylation step, the disproportionation of CuCl₂, and the subsequent volatilization of copper(I) chloride species. cdnsciencepub.com
| Decomposition Stage | Approximate Temperature Range (°C) | Associated Event | Analysis Technique Indication |
|---|---|---|---|
| Stage 1 | ~250 - 400 °C | Dehydroxylation: Cu₂(OH)₃Cl → 2CuO + HCl + H₂O or formation of CuCl₂ | Major mass loss (TGA), Endotherm (DTA) cdnsciencepub.com |
| Stage 2 | ~400 - 550 °C | Decomposition/Disproportionation of CuCl₂ | Secondary mass loss (TGA), Endotherm (DTA) cdnsciencepub.com |
| Stage 3 | > 550 °C | Volatilization of copper chloride species | Further mass loss (TGA) cdnsciencepub.com |
Identification of Intermediate and Final Solid-State Decomposition Products
The thermal decomposition of Cu₂(OH)₃Cl proceeds through several solid-state intermediates before reaching a stable final product. The specific nature of these products is dependent on the temperature and atmosphere. cdnsciencepub.comrsc.org
The initial dehydroxylation can be represented by the following reaction:
2Cu₂(OH)₃Cl(s) → 2CuCl₂(s) + 2CuO(s) + 3H₂O(g)
Alternatively, under certain conditions, the process primarily yields anhydrous copper chloride and water:
Cu₂(OH)₃Cl(s) → 2CuCl₂(s) + 3H₂O(g) (unbalanced, conceptual)
At temperatures exceeding approximately 450 °C, the intermediate copper(II) chloride (CuCl₂) becomes unstable and decomposes. researchgate.net This process involves a disproportionation reaction to form copper(I) chloride (CuCl) and chlorine gas. researchgate.netscholaris.ca
2CuCl₂(s) → 2CuCl(s) + Cl₂(g)
The formation of CuCl as an intermediate is a key step in the high-temperature decomposition pathway. scholaris.ca As the temperature continues to rise, this CuCl can volatilize. cdnsciencepub.comscholaris.ca In an oxidizing atmosphere, any remaining copper species are converted to the most stable oxide, copper(II) oxide (CuO). rsc.org Therefore, the primary solid-state products identified across the full temperature range of decomposition are the intermediate species copper(II) chloride and copper(I) chloride, and the final product, copper(II) oxide. cdnsciencepub.comrsc.orgscholaris.ca
Kinetic Modeling of Solid-State Decomposition Processes
Kinetic modeling of the thermal decomposition of copper(II) chloride hydroxide allows for a quantitative understanding of the reaction rates and mechanisms. By applying various solid-state reaction models to TGA data obtained under different heating rates (non-isothermal) or at constant temperatures (isothermal), kinetic parameters can be calculated.
The kinetic analysis of solid-state reactions is complex, often involving multiple steps such as nucleation, growth, and diffusion. The dehydroxylation of related copper compounds, like copper(II) hydroxide, has been shown to follow complex kinetic models, often described by sigmoidal rate curves that indicate an induction period followed by acceleratory and deceleratory stages. acs.org These stages can be governed by different physical processes, such as the reaction at the phase boundary between the reactant and product. acs.org
For the decomposition of Cu₂(OH)₃Cl, the initial dehydroxylation step is often the rate-limiting process at lower temperatures. The specific mechanism can be identified by fitting experimental data to various kinetic models (e.g., Avrami-Erofeev for nucleation and growth, or contracting geometry models for phase-boundary reactions).
Isoconversional methods, such as those developed by Flynn-Wall-Ozawa and Kissinger-Akahira-Sunose, are frequently used to determine the activation energy (Eₐ) of the decomposition without assuming a specific reaction model. The activation energy represents the minimum energy required for the reaction to occur and is a critical parameter for assessing thermal stability. The pre-exponential factor (A), related to the frequency of collisions in the correct orientation, is typically calculated once the reaction model and activation energy are known.
| Decomposition Step | Kinetic Model Type | Activation Energy (Eₐ) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
|---|---|---|---|
| Dehydroxylation | Phase Boundary / Nucleation | Value not available | Value not available |
| CuCl₂ → CuCl | Various models applicable | Data for CuCl₂ decomposition is available but varies with conditions scholaris.ca | Value not available |
Influence of Dehydroxylation and Halogen Loss on Thermal Stability
Following dehydroxylation, the stability of the resulting anhydrous copper(II) chloride determines the next stage of decomposition. The loss of halogen (chlorine) from CuCl₂ occurs at a significantly higher temperature than dehydroxylation, indicating that the Cu-Cl bonds in the intermediate are more thermally stable than the Cu-OH bonds in the parent compound. cdnsciencepub.com
The general pattern of thermal stability for copper basic halides shows that stability increases with the electronegativity of the halide. cdnsciencepub.com The decomposition pathway for chlorides, bromides, and iodides is consistently initiated by dehydroxylation, unlike basic copper fluorides which may undergo simultaneous dehydroxylation and dehydrofluorination. cdnsciencepub.com Therefore, the process of dehydroxylation is the controlling factor for the initial thermal breakdown of copper(II) chloride hydroxide, with subsequent halogen loss occurring as a distinct, higher-temperature event.
In-Situ Characterization Techniques During Thermal Events (e.g., X-ray Photoelectron Spectroscopy in Operando)
The study of thermal decomposition mechanisms of copper(II) chloride hydroxide is significantly enhanced by the use of in-situ characterization techniques, which allow for the real-time analysis of chemical and structural transformations as they occur. Among these, operando X-ray Photoelectron Spectroscopy (XPS) stands out as a powerful tool for probing the surface chemistry and electronic states of the material during heating. This method provides direct insights into the changes in the chemical environment of copper, oxygen, and chlorine atoms throughout the decomposition process.
By performing XPS analysis directly within a chamber where the sample is heated, researchers can track the evolution of elemental oxidation states and surface species. This approach overcomes the limitations of ex-situ analysis, where the material is cooled down and potentially exposed to the atmosphere before examination, which may alter its surface characteristics.
Detailed research findings from operando XPS studies on analogous copper(II) hydroxy compounds, such as copper(II) hydroxide (Cu(OH)₂), reveal a clear sequence of decomposition events. researchgate.net For instance, the thermal decomposition of Cu(OH)₂ to copper(II) oxide (CuO) has been observed to be complete by 160 °C. researchgate.net Similar studies on more complex copper hydroxycarbonates, like malachite and azurite (B1638891), show decomposition occurring at higher temperatures, with azurite beginning to break down at 280 °C. researchgate.net
In a typical operando XPS experiment for a compound like copper(II) chloride hydroxide, the sample would be heated incrementally within the spectrometer's high-vacuum chamber. At each temperature step, high-resolution XPS spectra for the Cu 2p, O 1s, and Cl 2p core levels would be acquired.
The analysis of the Cu 2p spectra is particularly crucial. The binding energy and the presence of characteristic satellite peaks can distinguish between Cu(II) in the initial hydroxide structure and the resulting copper species in the decomposition products. For example, a shift in the Cu 2p₃/₂ peak to a lower binding energy, along with changes in the satellite structure, would indicate a transformation of the copper's chemical state.
Similarly, the O 1s spectrum provides information on the different oxygen environments. It can differentiate between hydroxyl (OH⁻) groups, oxide (O²⁻) ions, and adsorbed water molecules. During thermal decomposition, a decrease in the intensity of the hydroxyl peak and a corresponding increase in the oxide peak would be expected, signaling the formation of copper oxides.
The Cl 2p spectrum would be monitored for any changes in the chemical state of chlorine or its potential volatilization during the decomposition process.
The data obtained from such an in-situ investigation allows for the construction of a detailed, temperature-resolved picture of the decomposition pathway. This includes the identification of intermediate species and the precise temperature ranges for each stage of the transformation.
The table below illustrates the type of data that can be extracted from an operando XPS study of a copper(II) hydroxyhalide during thermal decomposition, showing the evolution of the surface atomic concentrations and chemical states with increasing temperature.
| Temperature (°C) | Cu 2p₃/₂ Binding Energy (eV) | O 1s Species (% Area) | Cl 2p₃/₂ Binding Energy (eV) | Inferred Surface Composition |
|---|---|---|---|---|
| 25 | ~934.8 | OH⁻: 70%, O²⁻: 10%, H₂O: 20% | ~198.5 | Cu₂(OH)₃Cl with adsorbed water |
| 150 | ~934.7 | OH⁻: 65%, O²⁻: 25%, H₂O: 10% | ~198.5 | Initial dehydroxylation and oxide formation |
| 250 | ~934.0 | OH⁻: 20%, O²⁻: 75%, Other: 5% | ~198.4 | Major decomposition to copper oxides |
| 350 | ~933.7 | OH⁻: <5%, O²⁻: 95% | ~198.3 | Predominantly copper(II) oxide (CuO) |
Advanced Spectroscopic Probes and Vibrational Analysis of Copper Ii Chloride Hydroxide
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignments
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. For copper(II) chloride hydroxide (B78521), FTIR is particularly effective in identifying the functional groups and bonds present, most notably the hydroxyl (O-H) groups and the copper-oxygen (Cu-O) and copper-chlorine (Cu-Cl) linkages.
The hydroxyl groups within the crystal lattice of copper(II) chloride hydroxide give rise to distinct absorption bands in the FTIR spectrum. The O-H stretching vibrations (νOH) are typically observed in the high-frequency region, generally between 3200 and 3500 cm⁻¹. These bands are often broad due to hydrogen bonding within the mineral structure. The specific positions of these peaks can help differentiate between the polymorphs.
The O-H bending vibrations, or deformation modes (δOH), appear at lower frequencies. In-plane bending bands are found in the 1350-1500 cm⁻¹ region, while out-of-plane bending vibrations occur at lower wavenumbers. For instance, hydroxyl deformation modes in paratacamite have been identified in the infrared spectrum at wavenumbers including 1099, 1003, 862, 751, and 666 cm⁻¹ dergipark.org.tr. The combination of stretching and bending modes provides a characteristic fingerprint for the hydroxyl environment in the compound.
The vibrations of the heavier atoms in the lattice, specifically the Cu-O and Cu-Cl bonds, are found in the lower frequency "fingerprint" region of the FTIR spectrum, typically below 1000 cm⁻¹. The stretching vibrations of Cu-O bonds in copper hydroxides are generally observed in the 400-600 cm⁻¹ range. For example, peaks at 628 and 520 cm⁻¹ have been associated with the stretching vibrations of Cu-O bonds in Cu(OH)₂ mindat.org. Similarly, bands related to Cu-Cl stretching vibrations are expected at even lower frequencies, often below 400 cm⁻¹. In one study on a copper(II) complex, a strong and broad peak at 316 cm⁻¹ was attributed to the antisymmetric Cu–Cl stretching vibration acs.org. These specific absorptions confirm the coordination environment of the copper(II) ion.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference(s) |
| O-H Stretching (νOH) | 3200 - 3500 | libretexts.org |
| O-H Bending / Deformation (δOH) | 600 - 1100 | dergipark.org.tr |
| Cu-O Stretching | 400 - 600 | mindat.org |
| Cu-Cl Stretching | < 400 | acs.org |
Raman Spectroscopy for Complementary Vibrational Characterization
Raman spectroscopy serves as a powerful complementary technique to FTIR for analyzing the vibrational modes of copper(II) chloride hydroxide. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations, providing a more complete vibrational profile of the material. Raman spectroscopy is highly effective in distinguishing between the different polymorphs (atacamite, paratacamite, and clinoatacamite) due to subtle differences in their crystal structures.
Key vibrational regions identified in the Raman spectra of these minerals include:
Hydroxyl Deformation Modes: Observed for paratacamite at 942, 890, and 732 cm⁻¹ dergipark.org.tr. For atacamite, these bands appear at 819, 911, and 973 cm⁻¹ libretexts.org.
Cu-O Stretching Modes: A characteristic band for atacamite is found around 513 cm⁻¹ libretexts.org. Paratacamite shows related bands at 513, 501, and 474 cm⁻¹ dergipark.org.tr.
Cu-Cl Stretching and Bending Modes: The low-frequency region contains information about the copper-chlorine framework. Atacamite exhibits a Cu-Cl stretching band at 362 cm⁻¹, while O-Cu-O bending modes are seen at 148 and 119 cm⁻¹ libretexts.org.
| Polymorph | Hydroxyl Deformation (cm⁻¹) | Cu-O Stretch (cm⁻¹) | Cu-Cl / Lattice Modes (cm⁻¹) | Reference(s) |
| Atacamite | 819, 911, 973 | 513 | 362 (Cu-Cl stretch), 148, 119 (O-Cu-O bend) | libretexts.org |
| Paratacamite | 942, 890, 732 | 513, 501, 474 | 150, 125 (O-Cu-O bend) | dergipark.org.tr |
| Clinoatacamite | 799, 893, 928, 970 | 515, 576 | 369, 420 (Cu-Cl stretch), 120, 142 (Cl-Cu-Cl bend) | ethz.ch |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Understanding Cu(II) Spin States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. It is exceptionally well-suited for studying copper(II) compounds, as the Cu²⁺ ion has a d⁹ electronic configuration with one unpaired electron. ethz.ch The EPR spectrum provides detailed information about the electronic structure and the local coordination geometry of the copper center.
The spectrum is characterized by the g-factor, which is anisotropic for Cu(II) in a solid matrix, meaning its value depends on the orientation of the molecule relative to the external magnetic field. mdpi.com For Cu(II) in an axially elongated octahedral or square planar geometry, as is common in its complexes, the spectrum is described by two principal g-values: g∥ (parallel) and g⊥ (perpendicular). researchgate.net Typically, these complexes exhibit a spectrum where g∥ > g⊥ > gₑ (where gₑ ≈ 2.0023 is the g-factor for a free electron). This relationship indicates that the unpaired electron resides in the dₓ²-y² orbital. ethz.chresearchgate.net The nuclear spin of copper (I = 3/2) further splits the signal into four hyperfine lines, particularly visible in the g∥ region. ethz.ch
| Parameter | Description | Expected Observation for Copper(II) Chloride Hydroxide | Reference(s) |
| g-factor | A proportionality constant that characterizes the magnetic moment of the unpaired electron. | Anisotropic, with g∥ > g⊥ > 2.0023, typical for a dₓ²-y² ground state. | ethz.chresearchgate.net |
| Hyperfine Splitting | Interaction of the electron spin with the nuclear spin of copper (I=3/2). | Four-line hyperfine structure due to coupling with the copper nucleus. | ethz.ch |
| Spin State | The intrinsic angular momentum of the unpaired electron. | S = 1/2 | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. When analyzing copper(II) chloride hydroxide, XPS can confirm the presence of Cu, O, and Cl and provide insight into their oxidation states.
The Cu 2p spectrum is particularly diagnostic for the Cu(II) state. It consists of two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, at approximately 934-935 eV and 954-955 eV, respectively. A key feature for distinguishing Cu(II) from Cu(I) or Cu(0) is the presence of strong "shake-up" satellite peaks at binding energies about 8-10 eV higher than the main peaks. researchgate.net These satellites arise from a ligand-to-metal charge transfer that occurs simultaneously with the photoemission process in d⁹ systems.
The O 1s spectrum typically shows a primary peak around 531-532 eV, which can be attributed to the hydroxide (OH⁻) groups. The Cl 2p spectrum exhibits a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) around 198-200 eV, characteristic of chloride (Cl⁻) ions in the lattice. researchgate.net
| Core Level | Typical Binding Energy (eV) | Key Features | Reference(s) |
| Cu 2p₃/₂ | 934 - 935 | Strong shake-up satellite peak at ~942-944 eV indicates Cu(II). | researchgate.net |
| O 1s | 531 - 532 | Corresponds to hydroxide (OH⁻) groups. | researchgate.net |
| Cl 2p₃/₂ | ~198 - 199 | Characteristic of chloride (Cl⁻) ions. |
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy, often performed in diffuse reflectance mode for solid samples, provides information about the electronic transitions within the d-orbitals of the copper(II) ion. These transitions are responsible for the characteristic green color of copper(II) chloride hydroxide.
For Cu(II) (a d⁹ ion) in a distorted octahedral or square planar environment, the d-orbitals are split in energy by the ligand field. The absorption of light in the visible and near-infrared (NIR) region promotes an electron from a lower-energy d-orbital to the higher-energy, half-filled dₓ²-y² orbital. This results in a broad and discrete absorption band that, for atacamite, extends from approximately 550 nm to over 900 nm. This low-energy, low-intensity absorption is characteristic of d-d transitions.
Additionally, copper(II) chloride hydroxide exhibits a semiconductor-like absorption profile in the UV region, from which an optical band gap can be estimated. Studies have reported an indirect band gap of approximately 2.6 to 2.77 eV for atacamite. dergipark.org.tr
| Transition Type | Spectral Region | Description | Reference(s) |
| d-d Transitions | Visible / Near-Infrared (~550 - 900 nm) | Excitation of an electron between split d-orbitals of the Cu(II) ion. Responsible for the green color. | |
| Band Gap | Ultraviolet (< ~470 nm) | Corresponds to the energy required to promote an electron from the valence band to the conduction band. | dergipark.org.tr |
Electrochemical Investigations Relevant to Copper Ii Chloride Hydroxide Chemistry
Redox Chemistry of Copper(II) Species in Halide-Hydroxide Environments
In alkaline environments, the formation of copper oxides and hydroxides adds another layer of complexity. Cyclic voltammetry studies in sodium hydroxide (B78521) solutions show successive formation of a monolayer of cuprous oxide (Cu₂O), followed by thicker layers of cupric oxide (CuO) and other species, before oxygen evolution. semanticscholar.org The presence of both chloride and hydroxide ions can lead to the precipitation of dicopper chloride trihydroxide, Cu₂(OH)₃Cl, a compound of significant interest. wikipedia.org It has been suggested that copper(II) hydroxide, Cu(OH)₂, acts as an intermediate in the formation of more stable copper(II) hydroxide chloride precipitates. researchgate.net
Electrochemical studies have been instrumental in identifying the various copper species that act as intermediates in these complex solutions. In environments with high chloride concentrations, the predominant Cu(II) species is the tetrachlorocuprate(II) ion, [CuCl₄]²⁻. utexas.eduacs.org Upon reduction, this forms Cu(I) intermediates, which are stabilized by chloride complexation. The main Cu(I) species identified are dichlorocuprate(I), [CuCl₂]⁻, and trichlorocuprate(I), [CuCl₃]²⁻. utexas.eduacs.orgmdpi.com
A critical, though often problematic, intermediate in the reduction process is solid cuprous chloride (CuCl). utexas.eduacs.org Due to its limited solubility, CuCl can precipitate onto the electrode surface, a process that can passivate the electrode and hinder further reaction. utexas.eduacs.org This precipitation is particularly noticeable during multicycle voltammetry, where changes in the shape of the voltammogram indicate surface fouling. utexas.edu In hydroxide-containing systems, Cu(OH)₂ is considered a key intermediate in the pathway to forming copper(II) hydroxide chloride. researchgate.net Studies on copper electrodes in alkaline solutions have also identified Cu₂O and CuO as solid intermediates formed on the electrode surface. semanticscholar.org In some contexts, particularly in catalytic oxidation reactions, highly reactive intermediates such as [CuO]⁺ or the protonated [CuOH]²⁺ core have been proposed, though their direct observation in solution remains a significant challenge. nih.gov
The concentration of chloride ions is a master variable that dictates the distribution and stability of copper chloro-complexes and, consequently, the electrochemical behavior of the system. acs.orgmdpi.com As the chloride concentration increases, the equilibrium shifts towards the formation of more highly coordinated and stable chloro-complexes, such as [CuCl₄]²⁻ for Cu(II) and [CuCl₃]²⁻ for Cu(I). acs.orgmdpi.com This enhanced complexation has several important effects:
Stabilization of Cu(I): Higher chloride concentrations increase the stability of Cu(I) species, which favors the two-step reduction mechanism (Cu(II) → Cu(I) → Cu(0)). utexas.eduresearchgate.net
Increased Solubility of CuCl: The problematic precipitation of CuCl can be mitigated by increasing the chloride concentration, which promotes the formation of soluble Cu(I) chloro-complexes like [CuCl₂]⁻ and [CuCl₃]²⁻. utexas.eduacs.org
The table below summarizes the key copper species identified in environments with varying chloride concentrations.
| Oxidation State | Low to Moderate Chloride Concentration | High Chloride Concentration |
| Cu(II) | [Cu(H₂O)₆]²⁺, [CuCl(H₂O)₅]⁺ | [CuCl₄]²⁻ |
| Cu(I) | CuCl (precipitate) | [CuCl₂]⁻, [CuCl₃]²⁻ |
Cyclic Voltammetry (CV) for Electrochemical Characterization of Related Copper(II) Systems
Cyclic voltammetry (CV) is a powerful and widely used technique for investigating the electrochemical behavior of copper(II) systems in chloride and hydroxide environments. utexas.eduiosrjournals.org It provides critical information on redox potentials, reaction kinetics, and the presence of intermediates. iosrjournals.org
In typical CV studies of Cu(II) in chloride media, the voltammograms show two distinct reduction peaks corresponding to the stepwise reduction of Cu(II) to Cu(I) and then Cu(I) to Cu(0). researchgate.netelectrochemsci.org Similarly, on the reverse (anodic) scan, two oxidation peaks appear for the oxidation of Cu(0) to Cu(I) and Cu(I) to Cu(II). researchgate.net The separation between these redox peaks increases with higher chloride concentrations, reflecting the enhanced stabilization of the Cu(I) intermediate. researchgate.net
The shape and characteristics of the CV peaks offer further diagnostic information. For instance, the peak current's dependence on the square root of the scan rate is often used to determine if the process is diffusion-controlled. utexas.eduiosrjournals.org Deviations from ideal behavior, such as changes in peak shape or current intensity over multiple cycles, can indicate processes like the precipitation of insoluble intermediates (e.g., CuCl) onto the electrode surface. utexas.edu Furthermore, CV is effective in studying the influence of pH on complex formation and stability, as the reduction of Cu(II) is pH-dependent. iosrjournals.org
Insights into Electron Transfer Processes and Electrochemical Efficiency in Copper(II)-Containing Systems
The efficiency of electrochemical processes involving copper(II) is intrinsically linked to the kinetics of electron transfer. For the Cu(II)/Cu(I) redox couple, electron transfer and the coordination geometry of the copper complexes are deeply related. researchgate.net Cu(II) (a d⁹ ion) typically prefers tetragonal or trigonal bipyramidal geometries, while Cu(I) (a d¹⁰ ion) favors tetrahedral or trigonal planar coordination. researchgate.net The energy required to reorganize the coordination sphere during electron transfer is a key factor affecting the reaction rate.
The presence of chloride and hydroxide ligands influences these geometries and, therefore, the electron transfer kinetics. Systems that minimize the geometric rearrangement between the Cu(II) and Cu(I) states can exhibit faster electron transfer. Copper(II) chloride itself is noted for enhancing electrochemical efficiency in applications like redox flow batteries by increasing ionic conductivity and facilitating effective charge transfer. sarchemlabs.com This is attributed to its ability to provide mobile ions, which lowers the internal resistance of electrochemical cells. sarchemlabs.com
The electrochemical efficiency is also tied to the number of electrons transferred per desired reaction. In copper electrorefining, for example, processes are typically based on the two-electron transfer between the anode and cathode mediated by Cu(II) ions. osti.gov However, if the process could be run in an electrolyte where a Cu(I) species is stable (such as in acidic chloride solutions), only one electron would be needed to deposit each copper atom. osti.gov This would, under ideal conditions, halve the specific energy consumption, representing a significant increase in electrochemical efficiency. osti.gov
Role of Copper(II) Chloride Hydroxide in Understanding Broader Copper Electrochemistry
The study of systems where copper(II) chloride hydroxide and related species are present provides valuable insights that are relevant to a broader range of applications in copper electrochemistry. The fundamental understanding of how chloride and hydroxide ligands cooperatively influence copper's redox potentials, speciation, and reaction pathways is crucial for several advanced technological areas.
Industrial Hydrometallurgy: Processes like the HydroCopper® process operate with high concentrations of copper chloride solutions. utexas.edu A thorough understanding of the electrochemistry in these solutions is vital for optimizing copper recovery from concentrates. utexas.edu
Energy Storage: Copper chloride's stable electrochemical characteristics make it a candidate for use in redox flow batteries. mdpi.comsarchemlabs.com The interplay with hydroxide can affect the pH and stability of the electrolyte, influencing the battery's lifespan and energy density. sarchemlabs.com
Electrocatalysis: The oxidation state and local environment of copper electrodes, including the presence of surface oxides or hydroxides, are known to be critical factors in electrocatalytic reactions, such as the electrochemical reduction of CO₂. acs.org Oxide-derived copper electrodes, potentially involving hydroxide intermediates, have shown enhanced activity for converting CO₂ into valuable hydrocarbons. acs.org
Corrosion Science: The formation of copper(II) chloride hydroxide species is a key aspect of copper corrosion in chloride-containing environments. Understanding the electrochemical drivers of its formation and stability is essential for predicting and preventing corrosion.
In essence, the halide-hydroxide environment represents a complex but highly relevant scenario in copper electrochemistry. Investigating the formation and behavior of compounds like copper(II) chloride hydroxide serves not only to characterize the specific compound but also to illuminate the fundamental principles that govern the performance of copper in a wide array of electrochemical systems.
Catalytic Science and Mechanistic Research Involving Copper Ii Species
General Principles of Copper(II)-Mediated Organic Transformations
The catalytic action of copper(II) compounds, including copper(II) chloride hydroxide (B78521), is centered on the ability of copper to cycle between its various oxidation states, primarily Cu(I), Cu(II), and Cu(III). nih.govnih.gov This redox flexibility allows it to facilitate both one- and two-electron transfer processes, which are fundamental to many organic reactions. nih.govacs.org As a heterogeneous catalyst, the surface of copper(II) chloride hydroxide provides the active sites where substrate molecules can adsorb and react.
Copper(II) species are effective catalysts for a wide array of oxidation reactions. researchgate.net The general principle involves the Cu(II) center acting as an oxidant to accept electrons from a substrate, which is thereby oxidized. The resulting Cu(I) species is then re-oxidized back to Cu(II) by a terminal oxidant, such as molecular oxygen or a peroxide, completing the catalytic cycle. nih.govacs.org This process is often referred to as an "oxidase-type" catalytic mechanism. rsc.org
Copper(II) chloride hydroxide has been specifically identified as a catalytically active material for the partial oxidation of n-butane to maleic anhydride. researchgate.net Furthermore, supported copper(II) chloride hydroxide is a key component in industrial processes like the oxychlorination of ethylene (B1197577) to produce 1,2-dichloroethane, a precursor to vinyl chloride. researchgate.netunit.no In this context, the copper(II) species facilitates the chlorination of ethylene while being reduced to Cu(I), which is subsequently re-oxidized by oxygen in the presence of HCl. researchgate.net
The general mechanism for copper-catalyzed aerobic oxidation often involves the following key steps:
Substrate Coordination: The organic substrate coordinates to the Cu(II) center at an active site on the catalyst surface.
Electron Transfer/Hydrogen Abstraction: The Cu(II) center mediates the oxidation of the substrate, often through a single-electron transfer (SET) to form a radical intermediate or through hydrogen atom abstraction. acs.orgnih.gov
Product Formation: The oxidized intermediate is converted into the final product.
Catalyst Re-oxidation: The reduced Cu(I) catalyst is re-oxidized to Cu(II) by a stoichiometric oxidant, regenerating the active catalyst. nih.govacs.org
Copper(II) catalysts are instrumental in forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, transformations that are fundamental in synthetic organic chemistry. researchgate.netresearchgate.netacs.org While classical reactions like the Ullmann condensation traditionally required stoichiometric amounts of copper under harsh conditions, modern catalytic systems have enabled these transformations under milder conditions. researchgate.net
Copper(II) chloride hydroxide, in its mineral forms atacamite and paratacamite, has been shown to be the active species in supported CuCl₂ catalyst systems for the oxidative carbonylation of methanol (B129727) to dimethyl carbonate. elsevierpure.com This reaction involves the formation of a C-O bond. The catalytic performance is closely linked to the presence and specific crystalline form of copper chloride hydroxide on the catalyst support. elsevierpure.com
The pathways for these bond formations often involve a redox cycle:
Oxidative Addition: A substrate (e.g., an aryl halide) may undergo oxidative addition to a Cu(I) species (formed in situ from the Cu(II) precursor), generating a Cu(III) intermediate. sustech.edu.cn
Reductive Elimination: This high-valent Cu(III) species can then undergo reductive elimination with a nucleophile (containing N, O, S, or a carbon-based group) to form the desired C-heteroatom or C-C bond, regenerating the Cu(I) catalyst. acs.orgnih.gov
Alternatively, mechanisms not involving a Cu(I)/Cu(III) cycle can also operate. For instance, a nucleophile can coordinate to a Cu(II) center, followed by a reaction with an electrophile. acs.org
Mechanistic Investigations of Catalytic Cycles and Active Species
Understanding the detailed mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For copper-catalyzed reactions, this involves identifying the active copper species, key reaction intermediates, and the rate-limiting step of the catalytic cycle. rsc.orgnih.gov
The mechanistic pathways of copper-catalyzed reactions are often complex and can involve a variety of transient species.
Radical Species: One-electron transfer processes are common in copper catalysis, often leading to the formation of radical intermediates. nih.gov For instance, in the amidation of unactivated alkanes, it is proposed that a tert-butoxy (B1229062) radical, generated from the oxidant, abstracts a hydrogen atom from the alkane to form an alkyl radical. This radical is then trapped by the copper complex to form the final product. nih.gov Spectroscopic techniques like Electron Paramagnetic Resonance (EPR) are invaluable for detecting and characterizing such radical species and paramagnetic Cu(II) intermediates. nih.govresearchgate.net
Cu(III) Complexes: Although often transient and difficult to isolate, organocopper(III) intermediates are frequently invoked in C-C and C-heteroatom bond-forming reactions. researchgate.net They are typically formed through the oxidation of Cu(I) or Cu(II) species and are key to facilitating the reductive elimination step that forms the final product bond. acs.orgsustech.edu.cn Mechanistic studies combining mass spectrometry and DFT calculations have provided evidence for the involvement of Cu(III) complexes in catalytic cycles. sustech.edu.cn
In the context of copper(II) chloride hydroxide-catalyzed reactions, such as ethylene oxychlorination, the catalytic cycle involves the reduction of Cu(II) to Cu(I) and the formation of a copper oxychloride intermediate (Cu₂OCl₂) upon reaction with oxygen. researchgate.net
For the oxychlorination of ethylene over supported CuCl₂ catalysts, where copper(II) chloride hydroxide species are active, the reduction of CuCl₂ to CuCl by ethylene is considered the rate-determining step for unprompted catalysts. acs.org Kinetic modeling and detailed kinetic studies are essential tools for elucidating these rate-limiting steps. researchgate.net
Table 1: Summary of Mechanistic Aspects in Copper(II) Catalysis
| Mechanistic Aspect | Description | Relevance to Copper(II) Chloride Hydroxide |
|---|---|---|
| Catalytic Cycle | Typically involves redox cycling between Cu(II) and Cu(I), and sometimes Cu(III). | The Cu(II)/Cu(I) redox couple is central to its role in oxidation and chlorination reactions. researchgate.net |
| Key Intermediates | Can include radical species, high-valent Cu(III) complexes, and organocopper species. acs.orgsustech.edu.cn | Inferred to participate, consistent with general Cu(II) catalysis; copper oxychloride is a noted intermediate in oxychlorination. researchgate.net |
| Rate-Limiting Step | Varies with the reaction; can be substrate oxidation, catalyst re-oxidation, or product formation. | In ethylene oxychlorination, the reduction of Cu(II) by ethylene is often rate-limiting. acs.org |
Role of Ligand Design in Modulating Copper(II) Catalysis
While copper(II) chloride hydroxide is an inorganic solid, the principles of ligand design are still highly relevant, particularly when it is used as a supported catalyst or when soluble ligands are present in the reaction medium. Ligands coordinate to the copper centers and can profoundly influence the catalyst's reactivity, selectivity, and stability. acs.orgresearchgate.net
The role of ligands in modulating copper(II) catalysis can be summarized as follows:
Steric and Electronic Effects: Ligands can alter the steric environment around the copper center, influencing which substrates can bind and how they approach the active site. Electron-donating or electron-withdrawing ligands can tune the redox potential of the Cu(II)/Cu(I) couple, making the catalyst more or less oxidizing and thereby affecting the reaction rate. acs.org
Stabilization of Intermediates: A crucial role of ligands is to stabilize key intermediates in the catalytic cycle. For example, certain ligands can stabilize the otherwise elusive Cu(III) oxidation state, favoring pathways that proceed through such intermediates. sustech.edu.cn
Controlling Selectivity: By creating a specific chiral environment around the copper atom, chiral ligands can be used to induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer of a chiral product. mdpi.com
In the context of heterogeneous catalysts like copper(II) chloride hydroxide, the surface itself can be considered a complex ligand environment. The hydroxide and chloride ions, along with the crystal lattice structure, define the coordination sphere of the surface copper atoms. The addition of promoters or the use of different supports can modify these surface properties, akin to changing ligands in a homogeneous system, thereby tuning the catalytic performance. researchgate.net For instance, in the oxidative carbonylation of methanol, the ratio of hydroxide to copper was found to influence the crystalline phase of the resulting copper chloride hydroxide (atacamite vs. paratacamite), which in turn affected the catalytic activity. elsevierpure.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Copper(II) chloride hydroxide | Cu₂(OH)₃Cl |
| Atacamite | Cu₂(OH)₃Cl |
| Paratacamite | Cu₂(OH)₃Cl |
| Maleic anhydride | C₄H₂O₃ |
| 1,2-dichloroethane | C₂H₄Cl₂ |
| Vinyl chloride | C₂H₃Cl |
| Dimethyl carbonate | C₃H₆O₃ |
| Copper(I) chloride | CuCl |
| Copper(II) chloride | CuCl₂ |
Potential as a Precursor or Component in Heterogeneous Catalysisberkeley.edu
Copper(II) chloride hydroxide, along with related copper compounds, exhibits significant potential as a precursor or component in heterogeneous catalysis. The inherent properties of copper, such as its accessible redox states, make it a versatile element in catalytic applications. Specifically, in the context of reactions involving chlorinated compounds, copper-based catalysts have been a subject of extensive research. The formation of copper(II) chloride hydroxide and other copper oxychlorides is often observed under reaction conditions relevant to industrial processes, suggesting their role as either active species or key intermediates in catalytic cycles. berkeley.edu
Insights from Studies on the Deacon Reactionberkeley.edu
4 HCl + O₂ → 2 Cl₂ + 2 H₂O wikipedia.org
This process is typically catalyzed by copper(II) chloride (CuCl₂) at temperatures around 400 to 450 °C. wikipedia.org Research into the mechanism of the Deacon reaction has provided valuable insights into the potential role of copper(II) chloride hydroxide and related oxychlorides as crucial reaction intermediates. berkeley.edu
Studies have indicated that under the conditions of the Deacon reaction, the supported copper chloride catalyst can be dynamic, with various copper species being formed. It has been suggested that copper oxychlorides, such as copper(II) chloride hydroxide (Cu(OH)Cl) and dicopper chloride trihydroxide (Cu₂(OH)₃Cl), may be important intermediates in the catalytic cycle. berkeley.edu The presence of these species is supported by characterization of the catalyst under reaction conditions, where the existence of copper oxide or copper oxychloride in the active catalytic phase has been identified. berkeley.edu
The catalytic cycle in the Deacon process is understood to involve a redox mechanism. askfilo.com Copper(II) chloride is reduced by hydrogen chloride to copper(I) chloride (CuCl), and subsequently, the copper(I) chloride is reoxidized by oxygen back to copper(II) chloride, completing the catalytic loop. askfilo.com The simplified representation of this redox cycle can be seen in the table below.
| Step | Reactants | Products | Catalyst State Change |
| 1 | 2 CuCl₂ + 2 HCl | 2 CuCl + 2 HCl + Cl₂ | Cu(II) → Cu(I) |
| 2 | 2 CuCl + ½ O₂ | Cu₂OCl₂ | Cu(I) → Cu(II) |
| 3 | Cu₂OCl₂ + 2 HCl | 2 CuCl₂ + H₂O | - |
This is a simplified representation of a complex process.
Advanced Materials Integration and Nanoscale Architecture Relevant to Copper Ii Chloride Hydroxide
Synthesis and Characterization of Nanostructured Copper(II) Hydroxide (B78521) and Related Basic Chlorides
The synthesis of nanostructured copper(II) hydroxide and its related basic chlorides, such as the polymorphs of dicopper chloride trihydroxide (Cu₂(OH)₃Cl) like atacamite, paratacamite, and botallackite, is a field of significant research interest. researchgate.netwikipedia.org These materials serve as crucial intermediates for other copper compounds and possess unique properties at the nanoscale. researchgate.net A prevalent and effective method for producing these nanostructures is chemical co-precipitation. scispace.comresearchgate.net
In a typical chemical co-precipitation synthesis, aqueous solutions of a copper salt, such as copper sulfate (B86663) or copper chloride, are reacted with an alkaline solution like sodium hydroxide. scispace.comresearchgate.net This process leads to the precipitation of copper(II) hydroxide or a basic copper chloride, depending on the specific precursors and reaction conditions. For instance, copper(II) hydroxide nanoparticles have been successfully synthesized using copper sulfate and sodium hydroxide. researchgate.net
Once synthesized, the nanostructured materials undergo extensive characterization to determine their physical and chemical properties. Standard characterization techniques include:
X-Ray Diffraction (XRD): This technique is used to identify the crystalline phase of the material and to estimate the average crystallite size. Studies using XRD have confirmed the preferential growth of copper(II) hydroxide nanoparticles with an average particle size calculated to be in the nano-range, for example, 33.42 nm. scispace.com
Scanning Electron Microscopy (SEM): SEM provides direct visualization of the nanoparticles' morphology, including their shape, size distribution, and state of agglomeration. scispace.com Analysis of copper(II) hydroxide nanoparticles has revealed well-crystallized particles exhibiting a distinct plate-like morphology. scispace.comresearchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is employed to identify the functional groups present in the synthesized material. For copper(II) hydroxide, FTIR spectra show characteristic peaks corresponding to O-H and Cu-OH bonds. researchgate.net
UV-Visible Spectroscopy: This method is used to determine the optical properties of the nanoparticles, from which the electronic band gap can be calculated. The band gap for synthesized copper(II) hydroxide nanoparticles has been reported to be 4.5 eV. scispace.comresearchgate.net
The morphology—shape, size, and dimensionality—of nanostructured copper(II) hydroxide and related basic chlorides has a profound impact on their properties and performance in various applications. researchgate.net Researchers can exert significant control over the final nanostructure by carefully tuning the synthesis parameters. researchgate.netmdpi.com A template-free, bottom-up synthesis approach in the liquid phase allows for the growth of diverse morphologies, ranging from one-dimensional (1D) nanowires to two-dimensional (2D) layered nanoplatelets and three-dimensional (3D) nanocrystals. researchgate.net
Key parameters that influence morphological outcomes include the pH of the reaction solution and the temperature. researchgate.net Precise control over these variables enables the intended tuning of both the morphology and the chemical composition of the resulting nanostructures. researchgate.net For example, the botallackite polymorph of Cu₂(OH)₃Cl, typically an unstable intermediate, can be stabilized in the form of nanoplatelets through careful manipulation of these conditions. researchgate.net
Different synthesis methodologies also offer pathways to morphological control. matilda.sciencefigshare.com For the related compound copper(II) hydroxide nitrate (B79036), various synthesis methods have been shown to yield distinct nanostructures with correlated electrochemical behaviors. matilda.sciencefigshare.com
| Synthesis Method | Resulting Morphology/Structure | Reference |
|---|---|---|
| Alkaline Precipitation | Nanostructured submicron particles | matilda.science, figshare.com |
| Ultrasonication | Nanosized crystalline domains agglomerated into micron-sized particles | matilda.science, figshare.com |
| Microwave Synthesis | Nanosized crystalline domains agglomerated into micron-sized particles | matilda.science, figshare.com |
Incorporation into Nanocomposite Materials
Nanocomposites are hybrid materials where an inorganic filler, with at least one dimension under 100 nm, is dispersed within a polymer matrix. mdpi.comresearchgate.net This integration can lead to significant improvements in material properties—such as mechanical strength, thermal stability, and gas barrier performance—at very low filler concentrations, typically less than 5% by weight. researchgate.net Nanostructured copper compounds, including basic copper chlorides, can be incorporated as the inorganic phase into various polymer matrices to create these advanced functional materials.
Polymer-layered silicate (B1173343) nanocomposites are a well-studied class of materials that provide a framework for understanding the incorporation of inorganic nanostructures like copper(II) chloride hydroxide into polymers. mdpi.comresearchgate.net Layered silicates, such as montmorillonite, are commonly used fillers. researchgate.net The preparation of these nanocomposites can be achieved through several routes. researchgate.net
| Preparation Method | Description | Reference |
|---|---|---|
| In-situ Polymerization | The monomer is polymerized in the presence of the dispersed inorganic filler, with polymerization occurring between the silicate layers. | mdpi.com, researchgate.net |
| Melt Intercalation/Extrusion | The polymer is mixed with the nanofiller at a temperature above the polymer's softening point. The polymer chains then diffuse from the bulk polymer melt into the galleries between the silicate layers. This is a versatile, solvent-free method. | researchgate.net, toyota-ti.ac.jp |
| Solution Intercalation | The silicate is exfoliated into single layers using a solvent in which the polymer is also soluble. The polymer chains then adsorb onto the delaminated sheets. | mdpi.com, researchgate.net |
The success of the incorporation is evaluated through characterization techniques that probe the material's morphology. toyota-ti.ac.jp
Wide-Angle X-ray Diffraction (WAXD): WAXD is used to determine the distance between the silicate layers (d-spacing). An increase in the d-spacing compared to the original modified silicate indicates that polymer chains have been successfully intercalated into the galleries, forming an intercalated nanocomposite structure. toyota-ti.ac.jp
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the nanocomposite's morphology. toyota-ti.ac.jpasianpubs.org It can distinguish between an intercalated structure, where the silicate layers remain in an ordered stack, and an exfoliated structure, where individual layers are uniformly dispersed throughout the polymer matrix. researchgate.net
These same principles of synthesis and characterization are applicable when incorporating other nanostructured inorganic materials, such as copper(II) chloride hydroxide, into polymer matrices to develop novel nanocomposites with tailored properties.
Applications as Precursors for Other Functional Copper Materials
Copper(II) hydroxide and related basic copper chlorides are highly valuable as precursors for the synthesis of other functional copper-based materials. researchgate.net Their primary application in this context is in the controlled formation of copper(II) oxide (CuO) nanoparticles, which have a wide range of applications in areas such as catalysis, batteries, and sensors. nih.govnajah.edu
The transformation of a copper(II) hydroxide or basic chloride precursor into CuO is typically achieved through thermal decomposition, a process also known as calcination. nih.gov The synthesis often begins with a chemical precipitation reaction, for example, by adding sodium hydroxide to a copper(II) chloride solution to form a copper hydroxide precipitate. scirp.org This intermediate solid is then washed, dried, and heated at a specific temperature. nih.govscirp.org The calcination process dehydrates the hydroxide, leading to the formation of CuO nanoparticles. biotechrep.ir
The final properties of the CuO nanoparticles, particularly their size, are strongly dependent on the conditions of the thermal treatment. nih.gov Research has demonstrated a direct correlation between the calcination temperature and the resulting particle size and degree of agglomeration. nih.gov Higher temperatures generally lead to the formation of larger, more uniform particles due to increased atomic diffusion and crystal growth. nih.gov
| Precursor System | Calcination Temperature (°C) | Resulting CuO Particle Size (nm) | Reference |
|---|---|---|---|
| Copper chloride, Sodium hydroxide, PEG 400 | 400 | ~65 | nih.gov |
| Copper chloride, Sodium hydroxide, PEG 400 | 800 | 400 - 454 | nih.gov |
This ability to control the size of the resulting CuO nanoparticles by adjusting the thermal treatment of the copper(II) chloride hydroxide precursor is critical for tailoring the material's properties for specific technological applications. nih.gov
Future Research Directions and Emerging Opportunities in Copper Ii Chloride Hydroxide Studies
Addressing Unresolved Questions in Synthesis and Stability
A significant area of future research lies in understanding and controlling the synthesis of specific polymorphs of copper(II) chloride hydroxide (B78521). The formation of these different crystal structures is a delicate interplay between kinetic and thermodynamic factors, which are influenced by reaction conditions such as temperature, pH, and reactant concentrations.
One of the primary unresolved questions is how to reliably favor the formation of one polymorph over others. Research has shown that botallackite, the rarest of the naturally occurring polymorphs, often crystallizes first as a kinetic product. cambridge.orgresearchgate.net Subsequently, it can recrystallize into the more stable forms of atacamite or paratacamite, with paratacamite being considered the thermodynamically stable phase at ambient temperatures. cambridge.orgresearchgate.net Future studies will need to focus on mapping the precise conditions that govern these transformations. This involves a deeper understanding of the nucleation and growth mechanisms of each polymorph.
The long-term stability of these polymorphs under various environmental conditions also presents an area for further investigation. For instance, the presence of other ions, such as zinc, can stabilize the paratacamite structure. researchgate.net Understanding these stabilizing effects is crucial for applications where the material may be exposed to complex chemical environments.
A key research direction will be the development of synthetic protocols that offer precise control over particle size, morphology, and purity of each polymorph. This level of control is essential for tailoring the material's properties for specific advanced applications.
| Research Area | Unresolved Questions | Future Research Focus |
| Polymorph Control | How to selectively synthesize atacamite, paratacamite, botallackite, and clinoatacamite. | Investigating the influence of temperature, pH, and additives on kinetic vs. thermodynamic product formation. cambridge.orgresearchgate.netnih.govsciencedaily.comresearchgate.net |
| Stability | What are the degradation pathways and long-term stability of each polymorph under different environmental conditions? | Studying the effects of humidity, temperature, and chemical exposure on the structural integrity of the polymorphs. |
| Synthesis of Nanomaterials | How to produce monodisperse nanoparticles of specific polymorphs with controlled morphology. | Developing novel synthesis methods, such as sonochemistry, to produce nanostructured copper(II) chloride hydroxide. researchgate.net |
Exploration of Novel Advanced Material Applications
The unique structural and chemical properties of copper(II) chloride hydroxide and its polymorphs make them promising candidates for a range of advanced material applications. Future research is expected to focus on harnessing these properties for new technologies.
In the field of catalysis, copper-based materials are known for their activity in various chemical transformations. Copper(II) chloride hydroxide is being explored as a catalyst in advanced oxidation processes for wastewater treatment, where it can aid in the degradation of organic pollutants. chemrxiv.orgcore.ac.ukscholaris.cansrrc.org.tw Another emerging application is in the electrochemical reduction of carbon dioxide (CO₂). Copper-based catalysts have shown promise in converting CO₂ into valuable chemicals and fuels, and the specific surface properties of copper(II) chloride hydroxide could offer unique catalytic activities. researchgate.netresearchgate.netdigitellinc.com
The development of nanostructured forms of copper(II) chloride hydroxide opens up possibilities in the biomedical field. Nanoparticles are being extensively investigated as drug delivery systems due to their ability to be functionalized for targeted delivery. mdpi.comresearchgate.netresearchgate.netsemanticscholar.org The biocompatibility and controlled release properties of atacamite nanoparticles could be explored for delivering therapeutic agents.
Furthermore, the magnetic properties of atacamite, which exhibits quantum spin liquid behavior, are of fundamental interest in materials science and could lead to applications in quantum computing and spintronics. researchgate.net
| Application Area | Potential Role of Copper(II) Chloride Hydroxide | Emerging Research Opportunities |
| Advanced Catalysis | Catalyst for advanced oxidation processes and CO₂ reduction. researchgate.netchemrxiv.orgresearchgate.net | Designing catalysts with optimized active sites and stability for environmental remediation and sustainable fuel production. |
| Biomedical Applications | Nanoparticles for targeted drug delivery systems. mdpi.comresearchgate.net | Investigating the synthesis of biocompatible atacamite nanoparticles and their efficacy in carrying and releasing drugs. |
| Quantum Materials | Realization of a quantum spin liquid in the atacamite structure. researchgate.net | Exploring the fundamental physics of its magnetic properties and potential applications in advanced computing technologies. |
Integration with Advanced Characterization Techniques
To unravel the complexities of copper(II) chloride hydroxide's synthesis, structure, and function, the integration of advanced characterization techniques is essential. Future studies will increasingly rely on in-situ and operando methods to observe the material under realistic reaction conditions.
Synchrotron-based X-ray techniques, such as X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS), are powerful tools for this purpose. nih.gov In-situ XRD can be used to monitor the crystallization process of different polymorphs in real-time, providing insights into the kinetics of their formation. researchgate.netmdpi.com Operando XAS allows for the investigation of the electronic and local atomic structure of the copper centers while the material is functioning as a catalyst. nih.govchemrxiv.orgresearchgate.net This can help in identifying the active sites and understanding the reaction mechanisms at a molecular level.
Advanced spectroscopic techniques will also play a crucial role. For instance, detailed analysis of vibrational modes through Raman and infrared (IR) spectroscopy can provide information about the bonding and structure of the different polymorphs. researchgate.net The application of these advanced techniques will be critical in establishing structure-property relationships and guiding the rational design of new materials based on copper(II) chloride hydroxide.
| Characterization Technique | Application in Copper(II) Chloride Hydroxide Research | Future Prospects |
| Synchrotron X-ray Diffraction (XRD) | Real-time monitoring of polymorph crystallization and phase transitions. researchgate.netmdpi.com | Gaining a deeper understanding of the kinetic and thermodynamic factors controlling synthesis. |
| Operando X-ray Absorption Spectroscopy (XAS) | Probing the electronic and local atomic structure of active sites during catalysis. nih.govchemrxiv.orgresearchgate.net | Elucidating reaction mechanisms and designing more efficient catalysts. |
| Advanced Vibrational Spectroscopy (Raman, IR) | Characterizing the structural differences between polymorphs and identifying surface species. researchgate.net | Correlating specific structural features with material performance. |
Further Development of Computational Models for Complex Phenomena
Computational modeling is becoming an indispensable tool in materials science for predicting properties and understanding complex phenomena at the atomic scale. Future research on copper(II) chloride hydroxide will benefit significantly from the further development and application of computational models.
Density Functional Theory (DFT) calculations can be employed to investigate the relative stabilities of the different polymorphs and to explore the thermodynamics of their formation. researchgate.net DFT can also be used to model the active sites of copper(II) chloride hydroxide-based catalysts and to elucidate the mechanisms of catalytic reactions, such as CO₂ reduction. This theoretical insight can guide the experimental design of more effective catalysts.
Multi-scale modeling approaches can bridge the gap between atomic-level simulations and macroscopic properties. For instance, computational fluid dynamics (CFD) could be used to model the precipitation and crystallization of copper(II) chloride hydroxide in a reactor, helping to optimize synthesis conditions for desired particle characteristics.
Furthermore, quantum chemical calculations are crucial for understanding the intriguing magnetic properties of atacamite. researchgate.net These models can help to explain the observed quantum spin liquid behavior and predict how these properties might be tuned for technological applications. The synergy between advanced computational modeling and experimental studies will be key to accelerating progress in the field of copper(II) chloride hydroxide research.
| Computational Method | Application in Copper(II) Chloride Hydroxide Studies | Future Development |
| Density Functional Theory (DFT) | Calculating the stability of polymorphs and modeling catalytic active sites. researchgate.net | Developing more accurate functionals to describe the electronic structure and reactivity of copper compounds. |
| Multi-scale Modeling | Simulating crystallization processes and predicting macroscopic material properties. | Integrating atomic-scale models with larger-scale simulations to capture complex, dynamic phenomena. |
| Quantum Chemical Calculations | Investigating the electronic and magnetic properties of atacamite. researchgate.net | Exploring the potential for tuning quantum properties for advanced applications. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Copper(II) chloride hydroxide (Cu₂(OH)₃Cl) in laboratory settings?
- Methodology :
- Solution-state synthesis : React Copper(II) chloride dihydrate (CuCl₂·2H₂O) with urea under controlled pH (~9–10) and temperature (80–90°C). This method avoids aggressive bases and ensures homogeneous precipitation .
- Precipitation method : Mix aqueous solutions of CuCl₂ and NaOH in a 1:2 molar ratio. Monitor pH to prevent over-alkalinization, which may lead to CuO formation instead of Cu₂(OH)₃Cl .
- Key considerations : Use inert atmospheres to minimize carbonate contamination and characterize products via XRD to confirm phase purity.
Q. How is Copper(II) chloride hydroxide characterized to confirm its structural and compositional integrity?
- Techniques :
- X-ray Diffraction (XRD) : Identifies crystallographic phases and distinguishes Cu₂(OH)₃Cl from impurities like CuO or Cu(OH)₂ .
- UV-Vis Spectroscopy : Detects absorption bands at ~405 nm (Cu²⁺ d-d transitions) and ~275 nm (Cu⁺ species if reduced), critical for assessing redox stability .
- FTIR : Confirms hydroxide (O-H stretching at 3400–3600 cm⁻¹) and chloride (Cu-Cl vibrations at 500–600 cm⁻¹) functional groups .
Q. What safety protocols are essential when handling Copper(II) chloride hydroxide?
- Precautions :
- Use local exhaust ventilation to avoid dust inhalation and wear nitrile gloves to prevent skin contact. Contaminated PPE must not leave the lab .
- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists. Do not induce vomiting if ingested .
- Storage : Seal containers in dry, ventilated areas away from oxidizing agents to prevent decomposition .
Advanced Research Questions
Q. What factors influence the stability of Copper(II) chloride hydroxide under varying environmental conditions?
- Critical variables :
- Temperature : Dehydration occurs above 100°C, forming CuO or CuCl₂. Thermogravimetric analysis (TGA) is recommended to study phase transitions .
- Humidity : Hygroscopicity may lead to hydrolysis; store in desiccators with silica gel .
- pH : Stability in aqueous solutions is pH-dependent. Below pH 4, chloride leaching occurs; above pH 10, hydroxide dominates .
Q. How can researchers resolve contradictions in reported toxicity values (e.g., LD50) for Copper(II) chloride hydroxide across studies?
- Analysis :
- Discrepancies arise from impurities (e.g., hydroxide-chloride ratios), animal models (rat vs. mouse), or administration routes (oral vs. dermal) .
- Standardize material characterization (e.g., ICP-MS for Cu²⁺ content) and adhere to OECD guidelines for toxicity testing to ensure cross-study comparability.
Q. What experimental strategies optimize Copper(II) chloride hydroxide’s efficacy in antiviral or catalytic applications?
- Antiviral studies :
- Use dose-response assays (e.g., WST-1 for cytotoxicity) to establish non-toxic thresholds. For dengue virus inhibition, combine ELISA-based viral load quantification with TEM to observe particle integrity .
- Catalysis :
- Assess redox activity via cyclic voltammetry. For example, Cu₂(OH)₃Cl’s ability to mediate Fenton-like reactions depends on H₂O₂ concentration and pH .
Q. How do researchers address inconsistencies in stoichiometric yields during synthesis (e.g., precipitate mass vs. theoretical calculations)?
- Troubleshooting :
- Example: A 160 g CuCl₂ solution (20% w/w) yields 23.4 g Cu(OH)₂ precipitate theoretically, but practical yields may vary due to:
- Incomplete precipitation (adjust NaOH addition rate).
- Co-precipitation of NaCl (wash precipitates with deionized water) .
- Use gravimetric analysis and ICP-OES to quantify Cu²⁺ recovery efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
